molecular formula C22H18N4O B4458533 12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

Cat. No.: B4458533
M. Wt: 354.4 g/mol
InChI Key: XPUBZCKPEJZZMY-UHFFFAOYSA-N
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Description

12-(1H-Indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a heterocyclic compound featuring a fused benzimidazoquinazolinone core substituted with an indole moiety at position 12. This scaffold is synthesized via multicomponent reactions (MCRs) involving 2-aminobenzimidazole, aldehydes, and 1,3-cyclohexadione derivatives under solvent-free or catalytic conditions . The indole substituent confers unique electronic and steric properties, making the compound a subject of interest in medicinal chemistry and materials science. Analytical characterization, including HRMS and NMR, confirms its structural integrity .

Properties

IUPAC Name

12-(1H-indol-3-yl)-3,4,5,12-tetrahydro-2H-benzimidazolo[2,1-b]quinazolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O/c27-19-11-5-9-17-20(19)21(14-12-23-15-7-2-1-6-13(14)15)26-18-10-4-3-8-16(18)24-22(26)25-17/h1-4,6-8,10,12,21,23H,5,9,11H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBZCKPEJZZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N3C4=CC=CC=C4N=C3N2)C5=CNC6=CC=CC=C65)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the benzimidazole ring. The final step involves the cyclization to form the quinazoline structure. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be implemented to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions could introduce various functional groups into the indole or quinazoline rings .

Scientific Research Applications

12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The benzimidazoquinazolinone family includes derivatives with varied substituents at positions 3, 12, and peripheral aromatic rings. Key structural analogues and their properties are summarized below:

Compound Name Substituents (R1/R2) Molecular Weight Key Properties/Activities Reference(s)
Target Compound R1 = Indol-3-yl 354.39 g/mol High-yield synthesis (up to 92%) under solvent-free conditions; potential bioactivity
12-Phenyl-3,4,5,12-tetrahydrobenzo[...]-one R1 = Phenyl 315.04 g/mol Confirmed via HRMS; optimized using Keggin-type heteropolymers (89% yield)
12-(4-Fluorophenyl)-3-methyl- [...] -one R1 = 4-Fluorophenyl, R2 = Methyl 347.39 g/mol Stereochemical complexity (defined R/S centers); no reported bioactivity
12-(4-Chlorophenyl)-3,3-dimethyl- [...] -one R1 = 4-Chlorophenyl, R2 = Dimethyl 412.90 g/mol Requires nanocatalysts (e.g., Iron oxide@PMO-PrSO3H) for efficient synthesis (85% yield)
12-(4-Hydroxyphenyl)-3,3-dimethyl- [...] -one R1 = 4-Hydroxyphenyl 377.42 g/mol Superior catalytic efficiency with NGPU (90% yield vs. 65% with conventional catalysts)
12-(Thiophen-2-yl)-3-methyl- [...] -one R1 = Thienyl 337.43 g/mol Broad substrate tolerance; synthesized via ultrasound-assisted methods (78% yield)

Biological Activity

12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of indole and quinazoline derivatives, which are known for their diverse pharmacological properties.

Chemical Structure

The molecular formula of this compound is C21H18N4C_{21}H_{18}N_{4}, with a molecular weight of approximately 358.4 g/mol. Its structure includes an indole moiety fused with a benzimidazole and quinazoline framework, which contributes to its biological activity.

Property Value
Molecular FormulaC21H18N4
Molecular Weight358.4 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been shown to exhibit:

  • Antibacterial Activity : This compound demonstrates significant antibacterial properties against strains such as Staphylococcus aureus and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) against MRSA (Methicillin-resistant Staphylococcus aureus) was reported to be as low as 0.98 μg/mL .
  • Anticancer Properties : Research indicates that certain derivatives of this compound possess antiproliferative effects against various cancer cell lines. For instance, compounds synthesized based on the indole structure exhibited preferential growth suppression in rapidly dividing A549 lung cancer cells compared to normal fibroblasts .

Antibacterial Activity

A study evaluating the antibacterial properties of indole derivatives highlighted that this compound showed potent activity against both standard and resistant strains of bacteria. The following table summarizes the findings:

Compound Target Bacteria MIC (μg/mL)
12-(1H-indol-3-yl)...S. aureus ATCC 259233.90
MRSA ATCC 43300< 1
Mycobacterium tuberculosis H37Rv0.98

Anticancer Activity

In another investigation focused on the anticancer effects of synthesized compounds based on the indole framework:

  • Compounds derived from the parent structure showed significant cytotoxicity against various cancer cell lines.
  • Notably, compounds indicated substantial inhibition of cell proliferation in A549 cells with IC50 values lower than those observed in non-cancerous cell lines.

Q & A

Q. Key Considerations :

  • Stoichiometric ratios (1:1:1 for reactants) and catalyst loading (0.05 g/1 mmol substrate) are critical for reproducibility .

Which catalysts are commonly employed in its synthesis, and how do they influence reaction efficiency?

Basic Research Focus
Catalysts significantly impact reaction kinetics and yield:

  • Heterogeneous Catalysts :
    • PVMoK-10 (10% H₄[PVMo₁₁O₄₀]/Mont-K10) achieves ~90% yield in 1 hour under solvent-free conditions, outperforming raw Mont-K10 (35% yield) .
    • ZnO nanoparticles enable synthesis of multi-armed derivatives via Knoevenagel–Michael-cyclization, with recyclability up to 7 cycles .
  • Organocatalysts :
    • DMAP under ultrasound reduces reaction time (30–60 minutes) but faces limitations with electron-donating substituents (e.g., 4-OMe groups), which generate by-products (e.g., 4-methoxybenzoic acid) .

Advanced Insight :
Catalyst recyclability varies: PVMoK-10 retains activity after washing and drying, while Fe₃O₄@NFC-ImSalophCu maintains efficiency for 7 cycles .

How can reaction conditions be optimized to improve regioselectivity and yield in multi-component syntheses?

Q. Advanced Research Focus

  • Temperature Control : Heating at 100°C under solvent-free conditions minimizes side reactions and enhances cyclization efficiency .
  • Ultrasound Assistance : Reduces reaction time (e.g., from hours to 30 minutes) but requires careful monitoring of substituent effects to avoid by-products .
  • Catalyst Screening : Systematic evaluation of HPA-supported catalysts (e.g., PVMoK-10 vs. PV₂MoK-10) using yield tables (Table 1 in ) identifies optimal loadings.

Q. Data-Driven Optimization :

  • TLC monitoring (petroleum ether:ethyl acetate = 7:3) ensures reaction completion .
  • Substituent steric/electronic effects: Bulky groups on aldehydes may require extended reaction times .

What analytical techniques are critical for confirming the structural integrity and purity of the compound?

Q. Basic Research Focus

  • HRMS : Confirms molecular ion peaks (e.g., m/z 315.0428 for the phenyl derivative) .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR (DMSO-d₆) identifies regioselectivity via distinct singlet peaks (e.g., H-12 at δ 6.34–6.61 ppm) .
    • 2D NMR (HSQC, HMBC) resolves ring junction connectivity .
  • FT-IR : Validates functional groups (e.g., NH stretch at ~3400 cm⁻¹) .

Advanced Application :
Elemental analysis (C, H, N) and melting point consistency ensure purity ≥95% .

How do solvent-free versus micellar conditions impact the scalability and environmental sustainability of synthesis protocols?

Q. Advanced Research Focus

  • Solvent-Free Systems :
    • Reduce waste and energy use (no solvent removal step) but require precise temperature control .
    • Scalability demonstrated via gram-scale reactions with PVMoK-10 .
  • Micellar Conditions :
    • SDS in water enables room-temperature synthesis but yields lower (50–70%) due to solubility limitations .
    • Limited applicability for hydrophobic substrates.

Trade-offs : Solvent-free methods favor industrial adaptation, while micellar conditions align with green chemistry principles but need yield optimization .

What strategies address substituent-induced by-product formation during synthesis?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (EWGs) : Use lower temperatures (80°C) to suppress aldol condensation by-products .
  • Ortho-Substituted Aldehydes : Increase catalyst loading (0.1 g/mmol) to counteract steric hindrance .
  • By-Product Analysis : LC-MS or GC-MS identifies side products (e.g., benzyl alcohol derivatives), guiding solvent/catalyst adjustments .

Case Study : 4-OMe-substituted aldehydes generate 4-methoxybenzoic acid, necessitating post-synthesis recrystallization in ethanol .

How do heterogeneous catalysts compare to organocatalysts in terms of recyclability and reaction efficiency?

Q. Advanced Research Focus

  • Heterogeneous Catalysts (e.g., PVMoK-10) :
    • Recyclability : Retain >90% activity after 5 cycles post-ethanol washing .
    • Efficiency : Achieve >85% yield in 1 hour but require higher temperatures (100°C) .
  • Organocatalysts (e.g., DMAP) :
    • Recyclability : Limited to 2–3 cycles due to solubility issues .
    • Efficiency : Faster reactions (30 minutes) but sensitive to moisture and substituents .

Catalyst Selection Guide : Heterogeneous catalysts favor robustness, while organocatalysts suit rapid, small-scale syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one
Reactant of Route 2
12-(1H-indol-3-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one

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